molecular formula C16H20N2O2 B2521347 N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251632-45-7

N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2521347
CAS No.: 1251632-45-7
M. Wt: 272.348
InChI Key: STRMGUDPXGDODY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves a multi-step process One common route starts with the preparation of the intermediate 2-methoxy-5-methylphenylamine This intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide
  • N-(2-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide
  • N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)pentanamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-13-7-8-15(20-2)14(12-13)17-16(19)6-5-11-18-9-3-4-10-18/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRMGUDPXGDODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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